Cas no 1245014-05-4 ((4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid)

(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid 化学的及び物理的性質
名前と識別子
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- (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid
- 4-(benzyloxy)-3-(trifluoromethyl)phenylboronic acid
- [4-phenylmethoxy-3-(trifluoromethyl)phenyl]boronic acid
- 4-Benzyloxy-3-(trifluoroMethyl)phenylboronicacid
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- MDL: MFCD18383520
- インチ: InChI=1S/C14H12BF3O3/c16-14(17,18)12-8-11(15(19)20)6-7-13(12)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2
- InChIKey: WNDRDSTVBFGULJ-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)COC2=C(C=C(C=C2)B(O)O)C(F)(F)F
計算された属性
- Exact Mass: 296.083159g/mol
- Surface Charge: 0
- 水素結合ドナー数: 2
- Hydrogen Bond Acceptor Count: 6
- 回転可能化学結合数: 4
- Exact Mass: 296.083159g/mol
- 単一同位体質量: 296.083159g/mol
- Topological Polar Surface Area: 49.7Ų
- Heavy Atom Count: 21
- 複雑さ: 319
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- Defined Bond Stereocenter Count: 0
- 不確定化学結合立体中心数: 0
- Covalently-Bonded Unit Count: 1
じっけんとくせい
- PSA: 49.69000
- LogP: 1.96420
(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid Security Information
(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関コード:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:6.5%. 一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国関税:6.5%. General tariff:30.0%
(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1040562-5g |
Boronic acid, B-[4-(phenylmethoxy)-3-(trifluoromethyl)phenyl]- |
1245014-05-4 | 95% | 5g |
$180 | 2024-06-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226845-1g |
(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid |
1245014-05-4 | 98% | 1g |
¥277.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10099-10G |
(4-(benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid |
1245014-05-4 | 95% | 10g |
¥ 5,735.00 | 2023-04-05 | |
YAN FENG KE JI ( BEI JING ) Co., Ltd. | H30808-5g |
(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid |
1245014-05-4 | 98% | 5g |
¥1980 | 2023-09-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B846369-1g |
(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid |
1245014-05-4 | 95% | 1g |
¥429.00 | 2022-09-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B48460-100mg |
(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid |
1245014-05-4 | 95% | 100mg |
¥119.0 | 2022-04-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10099-5G |
(4-(benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid |
1245014-05-4 | 95% | 5g |
¥ 3,451.00 | 2023-04-05 | |
Fluorochem | 229423-250mg |
4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid |
1245014-05-4 | 95% | 250mg |
£22.00 | 2022-02-28 | |
Chemenu | CM135903-250mg |
4-Benzyloxy-3-trifluoromethylphenylboronic acid |
1245014-05-4 | 95% | 250mg |
$72 | 2022-06-13 | |
eNovation Chemicals LLC | D917063-5g |
4-(Benzyloxy)-3-(trifluoromethyl)phenylboronic Acid |
1245014-05-4 | 95% | 5g |
$335 | 2023-09-01 |
(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid 関連文献
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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5. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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8. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acidに関する追加情報
(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic Acid: A Comprehensive Overview
The compound (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid, with the CAS number 1245014-05-4, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and drug discovery. This compound is characterized by its unique structure, which includes a boronic acid group attached to a phenyl ring substituted with a benzyloxy group at the 4-position and a trifluoromethyl group at the 3-position. The combination of these functional groups makes this compound versatile and valuable in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Recent advancements in organoboron chemistry have highlighted the importance of boronic acids as key intermediates in the synthesis of complex molecules. The presence of the trifluoromethyl group introduces electron-withdrawing effects, which can significantly influence the reactivity and selectivity of this compound in various reactions. This property is particularly advantageous in drug design, where fine-tuning the electronic nature of molecules is crucial for achieving desired pharmacokinetic profiles. Moreover, the benzyloxy group enhances solubility and stability, making this compound suitable for a wide range of applications.
One of the most notable applications of (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid is in the synthesis of biologically active compounds. Researchers have employed this compound as a building block in the construction of heterocyclic frameworks, which are essential components of many pharmaceutical agents. For instance, studies have demonstrated its utility in the synthesis of kinase inhibitors, which are critical targets in cancer therapy. The ability to form stable carbon-carbon bonds via cross-coupling reactions has further expanded its role in medicinal chemistry.
In addition to its role in drug discovery, this compound has found applications in materials science. The incorporation of boronic acid groups into polymer frameworks has enabled the development of advanced materials with tailored electronic and mechanical properties. For example, recent research has explored its use in creating stimuli-responsive polymers that can undergo reversible structural changes in response to external stimuli such as temperature or pH. These materials hold promise for applications in sensors, drug delivery systems, and adaptive optics.
The synthesis of (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. One common approach involves the hydroboration-oxidation reaction followed by functionalization with appropriate substituents. The introduction of the trifluoromethyl group often requires specialized reagents and catalytic systems to achieve selective substitution on the aromatic ring.
From an environmental perspective, researchers have also investigated green chemistry approaches to synthesize this compound. The use of microwave-assisted synthesis and catalytic systems has been reported to reduce reaction times and minimize waste generation. These advancements align with global efforts to promote sustainable chemical practices while maintaining high standards of product quality.
In conclusion, (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid stands as a testament to the ingenuity and precision required in modern organic chemistry. Its unique structure, versatile reactivity, and wide range of applications continue to make it an indispensable tool for researchers across various disciplines. As scientific research progresses, it is anticipated that new discoveries will further expand the utility of this compound, solidifying its position as a cornerstone in contemporary chemical research.
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